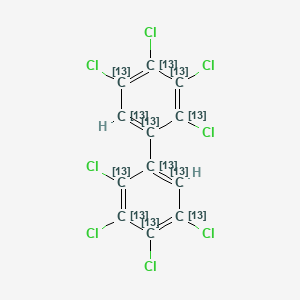
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex chlorinated aromatic compound. This compound is characterized by its multiple chlorine atoms attached to a benzene ring structure. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in various scientific research applications, especially in the fields of chemistry and materials science.
準備方法
The synthesis of 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves multiple steps. One common method involves the chlorination of benzene derivatives under controlled conditions. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The isotopically labeled carbon atoms make it useful in tracing studies and metabolic research.
Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isotopically labeled carbon atoms enable researchers to track the compound’s behavior in complex systems, providing valuable insights into reaction mechanisms and pathways .
類似化合物との比較
Compared to other chlorinated aromatic compounds, 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its isotopic labeling. Similar compounds include:
1,2,4,5-tetrachloro-3-nitrobenzene: Used as a fungicide and in analytical chemistry.
1,3-cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: Used in organic synthesis and materials science.
These compounds share some chemical properties but differ in their specific applications and reactivity.
特性
分子式 |
C12H2Cl8 |
|---|---|
分子量 |
441.7 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
DTMRKGRREZAYAP-WCGVKTIYSA-N |
異性体SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















